molecular formula C10H10BF4N B13439471 1-Methylquinolinium tetrafluoroborate CAS No. 14729-72-7

1-Methylquinolinium tetrafluoroborate

Katalognummer: B13439471
CAS-Nummer: 14729-72-7
Molekulargewicht: 231.00 g/mol
InChI-Schlüssel: KXABLYLMNPIGLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methylquinolinium tetrafluoroborate is a quaternary ammonium salt with the chemical formula C10H10BF4N. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including analytical chemistry and biological research, due to its unique chemical properties.

Vorbereitungsmethoden

1-Methylquinolinium tetrafluoroborate can be synthesized through several methods. One common synthetic route involves the reaction of 1-methylquinoline with tetrafluoroboric acid. The reaction typically occurs under mild conditions, often at room temperature, and results in the formation of the desired product. Another method involves the use of 2-chloro-1-methylquinolinium tetrafluoroborate as an intermediate, which can be converted to this compound via nucleophilic substitution reactions .

Analyse Chemischer Reaktionen

1-Methylquinolinium tetrafluoroborate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like thiols and amines, and the reactions often occur under mild conditions. Major products formed from these reactions depend on the specific nucleophile and reaction conditions used.

Wissenschaftliche Forschungsanwendungen

1-Methylquinolinium tetrafluoroborate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-methylquinolinium tetrafluoroborate involves its ability to act as a nucleophilic substitution agent. The compound can interact with thiols and other nucleophiles, leading to the formation of new chemical bonds. This interaction often involves the displacement of the tetrafluoroborate anion, resulting in the formation of new products. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .

Vergleich Mit ähnlichen Verbindungen

1-Methylquinolinium tetrafluoroborate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its ability to act as a versatile nucleophilic substitution agent, making it valuable in various scientific and industrial applications.

Eigenschaften

CAS-Nummer

14729-72-7

Molekularformel

C10H10BF4N

Molekulargewicht

231.00 g/mol

IUPAC-Name

1-methylquinolin-1-ium;tetrafluoroborate

InChI

InChI=1S/C10H10N.BF4/c1-11-8-4-6-9-5-2-3-7-10(9)11;2-1(3,4)5/h2-8H,1H3;/q+1;-1

InChI-Schlüssel

KXABLYLMNPIGLG-UHFFFAOYSA-N

Kanonische SMILES

[B-](F)(F)(F)F.C[N+]1=CC=CC2=CC=CC=C21

Verwandte CAS-Nummern

21979-19-1 (Parent)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.